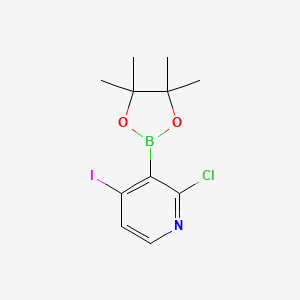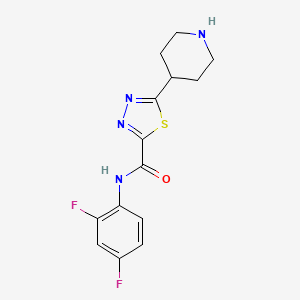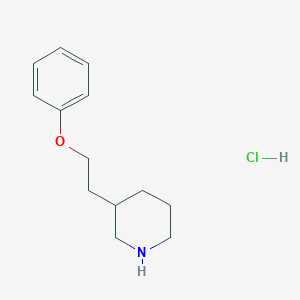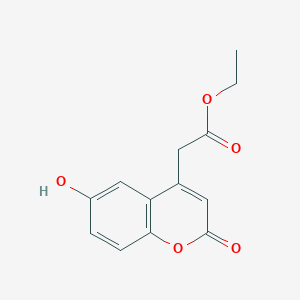
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
Overview
Description
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile are the enzymes Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in fatty acid synthesis.
Mode of Action
this compound interacts with its targets by binding to the active sites of DHFR and Enoyl ACP Reductase . This binding inhibits the activity of these enzymes, leading to disruption in the synthesis of nucleic acids and fatty acids, respectively.
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase affects multiple biochemical pathways. The disruption of DHFR activity impacts the folate pathway, leading to a decrease in the synthesis of nucleic acids. The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential cellular components .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects are likely due to the disruption of nucleic acid and fatty acid synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in cell culture experiments, the compound’s effects were observed under conditions of 37.0 ̊C in 5% CO2-enriched air . .
Biochemical Analysis
Biochemical Properties
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions at the enzyme’s active site. The inhibition of these enzymes can lead to disruptions in essential metabolic pathways, making this compound a potential candidate for antimicrobial and anticancer therapies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the production of intracellular adenosine triphosphate, which is crucial for cellular energy metabolism. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and enzymes. This compound exerts its effects by forming hydrogen bonds and hydrophobic interactions with the active sites of target enzymes, leading to their inhibition . The inhibition of dihydrofolate reductase and enoyl-acyl carrier protein reductase disrupts essential metabolic pathways, resulting in reduced cell proliferation and increased cell death. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling molecules involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to reduced cell proliferation and tumor growth . At higher doses, this compound can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions disrupt the normal metabolic flux, leading to altered levels of key metabolites and reduced cellular proliferation. The compound’s effects on metabolic pathways make it a potential candidate for targeting metabolic disorders and cancer.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects, making it essential to understand its transport mechanisms for effective drug delivery.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURUFUYSOWROIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)

![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)

![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)

![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)


![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)

